molecular formula C16H19N3O2 B2793191 2-(3,4-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide CAS No. 2189498-23-3

2-(3,4-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide

Cat. No. B2793191
CAS RN: 2189498-23-3
M. Wt: 285.347
InChI Key: PSOWNCGZTPGSSG-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide, commonly known as DMMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMA is a small molecule that belongs to the class of acetamide derivatives and has a molecular formula of C17H20N2O2.

Mechanism of Action

The exact mechanism of action of DMMA is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in inflammation and cancer. DMMA has been shown to inhibit the activation of NF-κB and STAT3, two transcription factors that play a key role in inflammation and cancer. DMMA has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMMA has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. DMMA has also been shown to inhibit the migration and invasion of cancer cells by reducing the expression of MMP-2 and MMP-9, two enzymes that play a key role in cancer metastasis.

Advantages and Limitations for Lab Experiments

DMMA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have low toxicity and is well-tolerated in animal studies. However, DMMA has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. DMMA also has a short half-life, which can limit its efficacy in some applications.

Future Directions

There are several future directions for DMMA research. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. DMMA has been shown to have anti-inflammatory properties and could be a promising therapeutic agent for these diseases. Another potential application is in cancer therapy. DMMA has been found to inhibit the growth of various cancer cells and could be developed as a novel anticancer agent. Additionally, DMMA could be used as a tool compound to study the role of NF-κB and STAT3 in inflammation and cancer. Further research is needed to explore the full potential of DMMA in these applications.
Conclusion:
In conclusion, DMMA is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. DMMA has several advantages for lab experiments, but also has some limitations. Future research is needed to explore the full potential of DMMA in the treatment of inflammatory diseases and cancer, and as a tool compound for studying the role of NF-κB and STAT3 in inflammation and cancer.

Synthesis Methods

DMMA can be synthesized using various methods, including the condensation reaction of 3,4-dimethylphenol and 6-methylpyrimidine-4-carboxaldehyde followed by the reaction with N-(2-chloroethyl)acetamide. Another method involves the reaction of 3,4-dimethylphenol and 6-methylpyrimidine-4-carbaldehyde with N-(2-hydroxyethyl)acetamide in the presence of a catalyst. The yield of DMMA using these methods is reported to be around 50-60%.

Scientific Research Applications

DMMA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. DMMA has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11-4-5-15(6-12(11)2)21-9-16(20)17-8-14-7-13(3)18-10-19-14/h4-7,10H,8-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOWNCGZTPGSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC2=NC=NC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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